Methyl 5-bromo-2-carbazol-9-ylbenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H14BrNO2 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
methyl 5-bromo-2-carbazol-9-ylbenzoate |
InChI |
InChI=1S/C20H14BrNO2/c1-24-20(23)16-12-13(21)10-11-19(16)22-17-8-4-2-6-14(17)15-7-3-5-9-18(15)22/h2-12H,1H3 |
InChI Key |
IFITZUSJLHDJRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Biological Activity
Methyl 5-bromo-2-carbazol-9-ylbenzoate is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a carbazole moiety and a bromine atom at the 5-position of the benzoate. The molecular formula is , with a molecular weight of approximately 348.19 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and applications in organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps, including coupling reactions between appropriate carbazole derivatives and benzoic acid derivatives under specific conditions. Common reagents used in these reactions include palladium catalysts for coupling processes and sodium hydroxide for nucleophilic substitutions.
Biological Activity
Anticancer Properties
Research indicates that compounds containing carbazole moieties exhibit notable anticancer activity. This compound may possess similar bioactivity based on studies of structurally related compounds. For example, N-substituted carbazoles have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
Carbazole derivatives have also been reported to exhibit antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans at concentrations around 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of carbazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .
Table 1: Biological Activities of Carbazole Derivatives
| Compound | Activity Type | Cell Line / Pathogen | IC50 / Zone of Inhibition |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | TBD |
| N-substituted carbazoles | Antimicrobial | E. coli | Zone: 11.1–24.0 mm |
| N-substituted carbazoles | Antitumor | A549 | IC50: TBD |
| N-substituted carbazoles | Anti-inflammatory | Various models | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined through experimental studies.
Preliminary studies suggest that this compound may interact with biological targets involved in cancer pathways, possibly through enzyme inhibition or receptor modulation. Further research is necessary to elucidate these interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 5-bromo-2-carbazol-9-ylbenzoate, we analyze its structural analogs, focusing on substituent effects, spectroscopic behavior, and functional performance.
Substituent Effects: Bromine vs. Non-Halogenated Esters
- Methyl Shikimate : A simpler aromatic ester lacking halogenation and carbazole groups. Its NMR and FTIR spectra (Figure 5, ) highlight characteristic ester carbonyl peaks (~170 ppm in ¹³C NMR) and aromatic proton signals. In contrast, the bromine in this compound would introduce distinct deshielding effects in NMR (e.g., upfield shifts for adjacent protons) and alter UV-Vis absorption due to heavy atom effects.

- Ethyl Linolenate and Methyl Palmitate: Saturated and unsaturated fatty acid esters (). These lack aromaticity and bromine but share ester functionalities. Their lower melting points (<25°C) and higher volatility contrast with this compound, which likely exhibits higher thermal stability due to aromatic rigidity and bromine’s mass contribution.
Carbazole-Containing Analogs
- Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester: Diterpenoid esters with fused aromatic systems (). While these lack bromine, their carbazole-like structures share π-stacking tendencies. This compound’s carbazole group may enhance fluorescence quantum yield compared to non-conjugated esters, as seen in carbazole-based OLED materials.
Brominated Aromatic Esters
- Dehydroabietic Acid Methyl Ester : A brominated diterpene ester (). Bromine here increases molecular polarity and reactivity in electrophilic substitution. This compound’s bromine likely stabilizes radical intermediates in polymerization or cross-coupling reactions, similar to brominated aryl esters in Suzuki-Miyaura coupling.
Data Table: Key Properties of Selected Analogs
Note: Experimental data for this compound is scarce; values are extrapolated from analogs.
Research Findings and Functional Insights
- Synthetic Challenges : The bromine and carbazole groups in this compound complicate synthesis. Bromination of carbazole precursors may require regioselective catalysts (e.g., FeBr₃), as seen in brominated diterpene syntheses .
- Spectroscopic Signatures : Compared to methyl shikimate, its ¹H NMR would show split aromatic signals due to bromine’s anisotropic effects, while FTIR would retain ester C=O stretches (~1740 cm⁻¹) but with shifted aromatic C-H vibrations .
- Thermal Stability : The compound’s predicted high melting point aligns with carbazole-based materials (e.g., polycarbazoles), which exhibit glass transition temperatures >200°C.
Q & A
Q. What are the common synthetic routes for Methyl 5-bromo-2-carbazol-9-ylbenzoate, and what analytical methods validate its purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation of the benzoate core followed by cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the carbazole moiety. Key steps include:
- Bromination at the 5-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Esterification of the carboxylic acid precursor with methanol under acidic catalysis.
- Coupling the brominated benzoate with carbazole via palladium-catalyzed C–N bond formation .
Validation: Purity is confirmed by HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR). Mass spectrometry (HRMS) ensures correct molecular ion peaks .
Q. How is the compound characterized for structural confirmation in crystallographic studies?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters:
- R-factor: Aim for <5% to ensure accuracy.
- Torsion angles: Validate planar arrangements of the carbazole and benzoate groups.
Discrepancies in bond lengths or angles require re-refinement with SHELXL’s constraints (e.g., DFIX, DANG) .
Advanced Research Questions
Q. How can researchers optimize low yields in cross-coupling reactions involving the bromo substituent?
- Methodological Answer: Low yields often stem from inefficient catalyst systems or steric hindrance. Strategies include:
- Catalyst screening: Test Pd(OAc)₂ with Xantphos or SPhos ligands for improved turnover.
- Solvent effects: Replace toluene with DMA (dimethylacetamide) to enhance solubility of aromatic intermediates.
- Temperature gradients: Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics .
Monitor progress via TLC and isolate intermediates to identify bottlenecks.
Q. How to resolve contradictions in crystallographic data, such as disordered substituents or twinning?
- Methodological Answer: For disordered structures:
- Use SHELXL’s PART instruction to model overlapping atoms.
- Apply ISOR restraints to thermal parameters.
For twinning: - Identify twin laws (e.g., two-fold rotation) via PLATON’s TWIN check.
- Refine using TWIN/BASF commands in SHELXL, adjusting scale factors iteratively .
Validate with R₁(all data) and wR₂ convergence metrics.
Q. How to assess the compound’s biological activity and address variability in cytotoxicity assays?
- Methodological Answer:
- In vitro assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Normalize data with positive controls (e.g., doxorubicin).
- Structure-Activity Relationship (SAR): Modify the bromo or carbazole groups to isolate pharmacophores.
- Data variability: Replicate experiments (n=3) and apply ANOVA to identify outliers. Use LC-MS to confirm compound stability in cell culture media .
Q. How to evaluate ecological impact when toxicity data for this compound is unavailable?
- Methodological Answer:
- Predictive modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
- Read-across analysis: Compare with structurally similar brominated aromatics (e.g., 5-bromo-2-iodobenzoate) to infer ecotoxicity .
- Waste disposal: Follow EPA guidelines for halogenated waste (incineration with scrubbing for Br₂ emission control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

